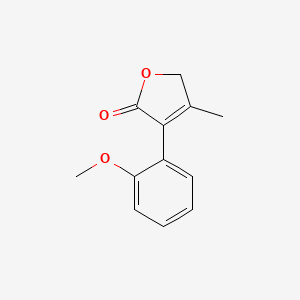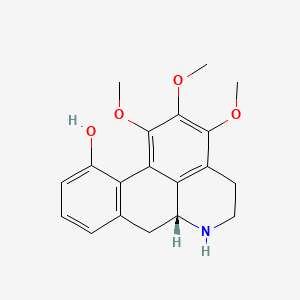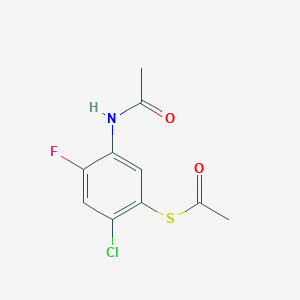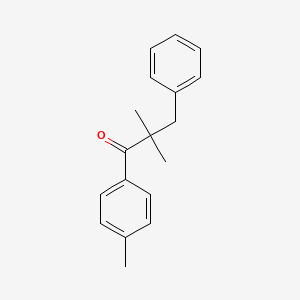
Methyl 4-phenoxybut-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-phenoxybut-2-enoate is an organic compound with the molecular formula C11H12O3. It is an ester derivative of 4-phenoxybut-2-enoic acid and is characterized by the presence of a phenoxy group attached to a butenoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-phenoxybut-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-phenoxybut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Suzuki–Miyaura coupling reaction, where a phenylboronic acid derivative is coupled with a suitable butenoate precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
化学反应分析
Types of Reactions
Methyl 4-phenoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-phenoxybutanoic acid or 4-phenoxybutanone.
Reduction: 4-phenoxybutanol.
Substitution: Corresponding amine or thiol derivatives.
科学研究应用
Methyl 4-phenoxybut-2-enoate has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes or pathways.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of methyl 4-phenoxybut-2-enoate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis . The compound forms a CoA adduct that interacts with the enzyme’s active site, inhibiting its activity and thereby affecting the biosynthesis of menaquinone, an essential component for bacterial survival.
相似化合物的比较
Methyl 4-phenoxybut-2-enoate can be compared with other similar compounds such as:
4-phenoxy-2-butenoic acid methyl ester: Similar in structure but with different substituents on the butenoate moiety.
(E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid: Contains an amino group instead of a phenoxy group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific phenoxy substitution, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.
属性
| 114524-36-6 | |
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC 名称 |
methyl 4-phenoxybut-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)8-5-9-14-10-6-3-2-4-7-10/h2-8H,9H2,1H3 |
InChI 键 |
HHDPWFZWUPQTGD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=CCOC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)

![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)
